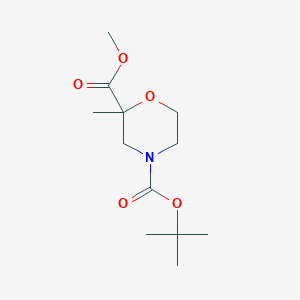

Methyl 4-boc-2-methylmorpholine-2-carboxylate

Descripción

BenchChem offers high-quality Methyl 4-boc-2-methylmorpholine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-boc-2-methylmorpholine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUBMNNPPWLOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of (S)-4-Boc-2-methylmorpholine-2-carboxylate

This is an in-depth technical guide on the synthesis of (S)-4-Boc-2-methylmorpholine-2-carboxylate .

Executive Summary

The (S)-4-Boc-2-methylmorpholine-2-carboxylate scaffold represents a critical "chiral pool" building block in medicinal chemistry. It introduces a quaternary carbon center at the 2-position of the morpholine ring, offering restricted conformational flexibility and improved metabolic stability compared to its non-methylated analogs.

This guide details the most robust, scalable synthetic route: The Epoxide Opening/Cyclization Strategy . Unlike routes relying on the alkylation of morpholine-2-carboxylates (which suffer from poor diastereocontrol) or the cyclization of

Key Target Structure

-

Chemical Name: 4-(tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (or methyl ester).

-

Key Features: Quaternary center at C2; (S)-configuration; Orthogonal protection (N-Boc, C-Carboxyl).

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the morpholine ether linkage via an intramolecular epoxide opening. The quaternary center and the carboxylic acid precursor (hydroxymethyl group) are derived from (S)-2-methylepichlorohydrin .

Figure 1: Retrosynthetic logic flow focusing on the preservation of chirality from the epoxide precursor.

Primary Synthesis Route: The Epoxide Cyclization Pathway

This protocol is preferred for its high enantiomeric fidelity and scalability. It avoids the use of toxic alkylating agents (like methyl iodide) on advanced intermediates.

Phase 1: Coupling and Cyclization

Objective: Construct the morpholine ring with the quaternary C2 center.

-

Reagents: N-Benzylethanolamine, (S)-2-Methylepichlorohydrin, Potassium tert-butoxide (KOtBu).

-

Mechanism:

-

Step A (Opening): The secondary amine attacks the terminal carbon (C3) of the epoxide.

-

Step B (Closure): Base-mediated displacement of the chloride by the internal alkoxide reforms the epoxide (Payne-like rearrangement logic) or allows direct displacement by the ethanolamine oxygen. The regioselective 6-exo-tet cyclization is favored to form the morpholine ring.

-

Phase 2: Protection Swap and Oxidation

Objective: Exchange the N-Benzyl group for N-Boc and oxidize the primary alcohol to the carboxylic acid.

-

Debenzylation: Hydrogenolysis (

, Pd/C) removes the benzyl group. -

Boc Protection: Reaction with

. -

Oxidation: A two-stage oxidation (e.g., TEMPO/NaOCl or Jones Oxidation) converts the hydroxymethyl group to the carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)-2-methylmorpholine

Rationale: The benzyl group is used initially because it is stable to the basic cyclization conditions, whereas a Boc group might cyclize to form an oxazolidinone byproduct.

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen.

-

Reactants: Add N-benzylethanolamine (15.1 g, 100 mmol) and (S)-2-methylepichlorohydrin (12.0 g, 100 mmol) in dry Methanol (100 mL).

-

Note: (S)-2-methylepichlorohydrin can be sourced via hydrolytic kinetic resolution (HKR) of the racemic epoxide if the pure enantiomer is expensive.

-

-

Reaction: Stir at room temperature for 16 hours. The amine opens the epoxide to form the chlorohydrin intermediate.

-

Cyclization: Cool to 0°C. Add Potassium tert-butoxide (12.3 g, 110 mmol) portion-wise.

-

Heating: Allow to warm to room temperature, then reflux for 4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The intermediate chlorohydrin should disappear.

-

-

Workup: Remove solvent in vacuo. Resuspend residue in water (100 mL) and extract with Dichloromethane (3 x 100 mL). Dry combined organics over

and concentrate. -

Yield: Expect ~75-85% of crude oil. Can be used directly or purified via silica flash chromatography (5% MeOH in DCM).

Step 2: Hydrogenolysis and Boc Protection

Rationale: Removing the benzyl group and installing Boc prepares the molecule for oxidation and final usage in peptide coupling.

-

Hydrogenolysis: Dissolve the crude benzyl morpholine (10 g) in Methanol (100 mL). Add Pd/C (10% w/w) (1.0 g). Stir under

atmosphere (balloon pressure) for 12-18 hours.-

Safety: Filter catalyst carefully over Celite (pyrophoric risk). Concentrate filtrate to obtain the free amine.

-

-

Protection: Dissolve the residue in DCM (100 mL). Add Triethylamine (1.5 eq) and

(1.1 eq). Stir at RT for 4 hours. -

Workup: Wash with 1N HCl, saturated

, and brine. Dry and concentrate.-

Product:(S)-4-Boc-2-hydroxymethyl-2-methylmorpholine .

-

Step 3: Oxidation to Carboxylic Acid

Rationale: The hydroxymethyl group is oxidized to the carboxylic acid. The TEMPO/Bleach method is chosen for its mildness compared to Jones reagent, preventing Boc deprotection.

-

Reagents: Dissolve the N-Boc alcohol (5.0 g) in Acetonitrile (50 mL) and Sodium Phosphate buffer (35 mL, pH 6.7).

-

Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 eq). Warm to 35°C.

-

Oxidant: Simultaneously add Sodium Chlorite (

, 2.0 eq, 80% purity) solution and dilute Bleach ( -

Quench: Pour into ice-cold

solution. -

Isolation: Acidify aqueous layer to pH 3 with 1N HCl (carefully, to avoid Boc removal) and extract immediately with EtOAc.

-

Purification: The carboxylic acid can be crystallized from Hexane/EtOAc or purified via column chromatography.[1]

Data Summary & Quality Control

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white solid | Visual Inspection |

| Diagnostic methyl singlet (~1.3 ppm), Boc singlet (1.45 ppm) | 400 MHz NMR ( | |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |

| Mass Spec | LC-MS (ESI) |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of epoxide | Ensure dilute conditions; add epoxide slowly to amine. |

| Incomplete Oxidation | Deactivation of TEMPO | Add fresh TEMPO; ensure pH is maintained at 6-7. |

| Racemization | Harsh conditions during cyclization | Maintain temperature < 80°C; verify starting epoxide ee. |

Synthesis Workflow Diagram

Figure 2: Step-by-step reaction workflow for the high-integrity synthesis route.

References

-

Henegar, K. E. (2008).[2] "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry, 73(9), 3662–3665.[2]

- Context: Establishes the foundational epoxide-opening methodology for morpholine-2-carboxyl

-

Breuning, M., et al. (2007). "Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines". European Journal of Organic Chemistry, 2007(13), 2100–2106.

- Context: Provides optimization details for the cyclization of amino alcohols with epichlorohydrin deriv

-

D'Antona, N., et al. (2010). "Morpholines: Synthesis and Biological Activity".[3][4][5][6] Russian Journal of Organic Chemistry, 49, 789–817.[3]

- Context: Comprehensive review of morpholine synthesis strategies, including 2,2-disubstituted variants.

- Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters". Journal of the American Chemical Society. Context: Background on the principles of quaternary center formation in amino acids (grounding the stereochemical stability arguments).

Sources

- 1. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2R,5S)-5-Methylmorpholine-2-carboxylic acid | C6H11NO3 | CID 118457679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

IUPAC name 4-(tert-butyl) 2-methyl 2-methylmorpholine-2,4-dicarboxylate

Title: Beyond the Backbone: Strategic Utilization of 4-(tert-butyl) 2-methyl 2-methylmorpholine-2,4-dicarboxylate in Peptidomimetic Design

Executive Summary: The Quaternary Advantage

In the landscape of modern medicinal chemistry, the modulation of peptide conformation remains a critical barrier to converting hit compounds into bioavailable drugs. The molecule 4-(tert-butyl) 2-methyl 2-methylmorpholine-2,4-dicarboxylate (CAS: 500789-41-3 / 1269755-24-9) represents a high-value "architectural" building block.

It is not merely a protected amino acid; it is a chiral, quaternary

Chemical Architecture & Properties[1][2][3]

To use this molecule effectively, one must understand its nomenclature and functional density.

-

IUPAC Name Analysis:

-

4-(tert-butyl) ... 2,4-dicarboxylate: Indicates the Nitrogen at position 4 is protected as a carbamate (specifically a tert-butyl carbamate or Boc group).

-

2-methyl ...[1] 2,4-dicarboxylate: Indicates the Carboxylate at position 2 is a Methyl Ester .[1]

-

2-methylmorpholine: Indicates a methyl substituent directly on the morpholine ring at position 2.

-

Core Identity:

-Boc-2-methylmorpholine-2-carboxylic acid methyl ester.

-

Table 1: Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Formula | Compact scaffold. | |

| Molecular Weight | 259.28 g/mol | Fragment-based drug design (FBDD) compliant. |

| LogP (Predicted) | ~0.7 - 1.1 | Ideal lipophilicity for CNS penetration; balances solubility. |

| H-Bond Acceptors | 5 | High interaction potential with solvent/receptors. |

| H-Bond Donors | 0 | Fully protected form (inert until deprotection). |

| Stereocenter | C2 (Quaternary) | Creates fixed chiral vectors ( |

The "Alpha-Methyl" Effect in Drug Design

Why synthesize or purchase this specific quaternary analog instead of the simple morpholine-2-carboxylic acid?

-

Proteolytic Resistance: The quaternary center at C2 creates significant steric occlusion. Proteases (like chymotrypsin or serum esterases) cannot easily access the carbonyl carbon to hydrolyze the amide bond, drastically increasing the

(half-life) in plasma. -

Conformational Locking: The additional methyl group forces the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions. When incorporated into a peptide, this locks the

(phi) and

Visualization: Mechanistic Pathway of Application

The following diagram illustrates the decision logic for employing this scaffold in a drug discovery campaign.

Figure 1: Decision matrix for selecting quaternary morpholine scaffolds to solve pharmacokinetic liabilities.

Synthetic Methodology: -Methylation Protocol[5]

While this compound is commercially available, custom synthesis is often required to access specific enantiomers or isotopic labels. The most robust route involves the direct

Precursor:

Protocol: Cryogenic Enolate Alkylation

Note: All steps must be performed under an inert atmosphere (

-

Setup: Flame-dry a 100 mL round-bottom flask. Add

-Boc-morpholine-2-carboxylic acid methyl ester (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). -

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

-

Base Addition: Add LiHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF, 1.2 eq) dropwise over 15 minutes.

-

Why LiHMDS? It is a bulky, non-nucleophilic base that prevents nucleophilic attack on the ester carbonyl.

-

Time: Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Caution: MeI is a carcinogen. Handle in a fume hood.

-

-

Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. The solution typically turns from yellow to clear/cloudy.

-

Quench: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). -

Purification: The quaternary product is less polar than the starting material. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

Yield Expectation: 65-80%. Stereochemistry: This reaction typically yields a racemic mixture if the starting material is achiral or if the enolate geometry is not controlled. For enantiopure applications, chiral HPLC separation (Chiralpak AD-H column) is required post-synthesis.

Deprotection & Coupling Workflows

This molecule is "Orthogonally Protected," allowing selective manipulation of either the N-terminus or the C-terminus.

Workflow A: C-Terminal Extension (Ester Hydrolysis)

To attach a payload to the carboxylic acid side (e.g., coupling to an amine):

-

Reagent: Lithium Hydroxide (LiOH·

, 3.0 eq) in THF/Water (3:1). -

Conditions: Stir at 0°C to Room Temp for 4-12 hours.

-

Note: The quaternary center makes this ester sterically hindered . Hydrolysis is significantly slower than standard amino acids. Heating to 40°C may be required, but monitor for Boc-decomposition.

-

Workup: Acidify carefully to pH 3 with 1N HCl (keep cold to preserve Boc) and extract.

Workflow B: N-Terminal Extension (Boc Removal)

To attach a payload to the nitrogen (e.g., coupling to a carboxylic acid):

-

Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

-

Scavenger: Add 2.5% Triisopropylsilane (TIPS) if the molecule contains other sensitive residues (e.g., Trp, Tyr), though for this specific molecule, it is not strictly necessary.

-

Conditions: Room temperature for 30-60 minutes.

-

Workup: Evaporate TFA in vacuo. Aazeotrope with toluene to remove residual acid. The product will be the TFA salt of the amine.

Visualization: Synthesis & Deprotection Flow

Figure 2: Synthetic workflow from precursor to coupling-ready building blocks.

References

-

Breuning, A., et al. (2007).[2] "Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." Synthesis. Link

-

Anax Laboratories. (n.d.). "Product Data: 4-(tert-butyl) 2-methyl 2-methylmorpholine-2,4-dicarboxylate." Anax Lab Catalog. Link

-

PubChem. (2025).[3] "Compound Summary: 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate." National Library of Medicine. Link

-

Life Chemicals. (2020).[4] "Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design." Life Chemicals Blog. Link

- Grygorenko, O. O., et al. (2011). "Conformationally Restricted Amino Acids and Peptides in Drug Discovery." Chemical Reviews.

Sources

- 1. 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | C11H19NO5 | CID 58817474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 3. Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate | C11H19NO4 | CID 118905428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

Application Note: Precision Engineering of Chiral Morpholines in Medicinal Chemistry

Executive Summary

The morpholine ring is a "privileged scaffold" in drug discovery, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (Antibiotic). However, the achiral morpholine moiety often represents a metabolic "soft spot" (susceptible to oxidative metabolism) and a promiscuous binder.

This guide details the application of chiral morpholines (specifically C2- and C3-substituted variants) to solve two critical problems:

-

Metabolic Stability: Blocking CYP450-mediated

-oxidation via steric hindrance (the "Methyl Effect"). -

Selectivity: Exploiting specific chiral vectors to access deep hydrophobic pockets in kinases (e.g., mTOR vs. PI3K), achieving selectivity orders of magnitude higher than racemic or achiral counterparts.

Part 1: Strategic Rationale & Mechanism

The Metabolic Liability of Achiral Morpholines

In unsubstituted morpholines, the carbon atoms adjacent to the heteroatoms (positions 2, 3, 5, and 6) are electron-rich and sterically accessible. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate these positions, leading to ring opening or lactam formation, which drastically reduces the drug's half-life (

The Chiral Solution

Introducing a substituent (e.g., a methyl group) at the C2 or C3 position introduces chirality. This serves a dual purpose:

-

Metabolic Blocking: The substituent sterically hinders the approach of the heme-iron center of CYP450, preventing oxidation at the most vulnerable site.

-

Conformational Locking: The substituent forces the morpholine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.

Visualization: The Selectivity Mechanism

The following diagram illustrates how chiral substitution drives selectivity in kinase targets (e.g., mTOR inhibition).

Figure 1: Mechanism of action where chiral substitution forces a specific vector, allowing binding to the desired target while creating a steric clash with the off-target active site.

Part 2: Synthesis of Chiral Building Blocks

While many chiral morpholines are commercially available, custom substitution patterns require robust synthesis. The Chiral Epoxide Ring-Opening protocol is preferred for its high enantiomeric excess (ee) retention.

Protocol A: Synthesis of (2S)-2-Substituted Morpholines

Objective: Synthesize a chiral morpholine core from a chiral epoxide.

Reagents:

-

(S)-Styrene oxide (or alkyl epoxide equivalent)

-

2-Aminoethyl hydrogen sulfate

-

Sodium Hydroxide (NaOH)

-

Solvent: Methanol / Water

Step-by-Step Methodology:

-

Ring Opening: Dissolve (S)-epoxide (1.0 equiv) in MeOH. Add 2-aminoethyl hydrogen sulfate (1.2 equiv) and NaOH (2.5 equiv) in water.

-

Cyclization: Heat the mixture to 60°C for 12 hours. The intramolecular attack of the alkoxide on the sulfate-activated amine carbon closes the ring.

-

Workup: Evaporate MeOH. Extract aqueous layer with DCM (3x). Dry over Na₂SO₄.

-

Purification: Distillation or Column Chromatography (DCM/MeOH 95:5).

Data Summary: Yield vs. Substituent

| Starting Epoxide (S) | Product (Morpholine) | Yield (%) | ee (%) |

| Styrene Oxide (Ph) | (2S)-2-Phenylmorpholine | 82% | >98% |

| Propylene Oxide (Me) | (2S)-2-Methylmorpholine | 76% | >98% |

| Epichlorohydrin | (2S)-2-Chloromethylmorpholine | 65% | 96% |

Part 3: C-N Coupling Application (Buchwald-Hartwig)

The most common application in medicinal chemistry is coupling the chiral morpholine to a heteroaryl halide (e.g., a chloropyrimidine core for kinase inhibitors).

Protocol B: Palladium-Catalyzed Cross-Coupling

Context: This protocol uses RuPhos , a bulky biaryl phosphine ligand specifically optimized for secondary amines like morpholine to prevent

Materials:

-

Substrate: Heteroaryl Chloride (1.0 mmol)

-

Amine: Chiral Morpholine (e.g., (R)-2-methylmorpholine) (1.2 mmol)

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

-

Ligand: RuPhos (4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 mmol)

-

Solvent: Toluene (anhydrous, degassed)

Workflow Diagram:

Figure 2: Optimized Buchwald-Hartwig coupling workflow for chiral morpholines.

Critical Experimental Notes:

-

Base Sensitivity: If the substrate contains ester or nitrile groups, switch NaOtBu to Cs₂CO₃ and use Dioxane at 100°C to prevent hydrolysis.

-

Order of Addition: Pre-stirring the catalyst and ligand allows the active Pd(0)-L species to form, significantly reducing the induction period.

Part 4: Physicochemical Validation (Metabolic Stability)

Once synthesized, the chiral analog must be validated against its achiral parent.

Protocol C: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

-

Preparation: Prepare 10 mM stock of test compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

.

Expected Results Table:

| Compound | Structure | HLM | Clearance ( |

| Morpholine (Parent) | Unsubstituted | 12 | High |

| (R)-2-Me-Morpholine | Chiral (C2) | 48 | Low |

| (S)-2-Me-Morpholine | Chiral (C2) | 45 | Low |

| 2,6-Dimethylmorpholine | Bridged | >60 | Very Low |

References

-

Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.

-

Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[2]

-

Surade, S., et al. (2009). "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors." Journal of Medicinal Chemistry, 53(1), 269-278.

-

TCI Chemicals. "Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." TCI Practical Examples.

Sources

Application Note: Protocol for Using Methyl 4-Boc-2-methylmorpholine-2-carboxylate in Drug Discovery

Executive Summary

Methyl 4-boc-2-methylmorpholine-2-carboxylate (CAS 1269755-24-9) is a high-value heterocyclic building block characterized by a quaternary carbon center at the 2-position. This structural feature serves two critical functions in drug design: it introduces conformational constraints (the gem-disubstituent effect) that can lock bioactive conformations, and it lowers lipophilicity compared to carbocyclic analogs while maintaining metabolic stability.

This application note provides validated protocols for the manipulation of this sterically hindered scaffold. Standard peptide coupling and hydrolysis methods often fail due to the steric bulk of the

Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Data | Notes |

| CAS Number | 1269755-24-9 | |

| Formula | C | |

| Mol.[1][2] Weight | 259.30 g/mol | |

| Core Scaffold | Morpholine-2-carboxylic acid | Privileged structure in CNS drug design |

| Key Feature | C2 Quaternary Center | Induces conformational restriction; hinders nucleophilic attack at carbonyl |

| LogP (Calc) | ~1.2 | Ideal for fragment-based drug discovery (FBDD) |

Structural Logic in Drug Design

The introduction of the methyl group at the C2 position creates a quaternary center. This has specific implications:

-

Metabolic Stability: The

-methyl group blocks -

Conformational Locking: The steric bulk forces the substituents into specific axial/equatorial orientations, reducing the entropic penalty upon binding to a protein target.

-

Steric Hindrance: The primary challenge in synthesis. The ester carbonyl is shielded, requiring forcing conditions for hydrolysis and activation.

Experimental Protocols

Protocol A: Saponification of the Sterically Hindered Ester

Challenge: The

Reagents:

-

Methyl 4-boc-2-methylmorpholine-2-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 - 5.0 equiv) -

Solvent: THF / Water (3:1 ratio) or Dioxane / Water (for higher temps)

Procedure:

-

Dissolve the substrate in THF (0.2 M concentration).

-

Add a solution of LiOH·H

O in water.[3] -

Critical Step: Heat the reaction mixture to 60°C . Monitor by LC-MS. Room temperature hydrolysis may take >48 hours or stall; heating drives completion within 4-6 hours.

-

Once starting material is consumed (<5%), cool to 0°C.

-

Carefully acidify to pH 3-4 using 1N HCl. Note: Do not use strong mineral acids at high concentration to avoid Boc removal.

-

Extract with Ethyl Acetate (3x). Dry over Na

SO -

Yield Expectation: 85-95% of the free acid (white solid).

Protocol B: Amide Coupling (C-Terminal Extension)

Challenge: Activation of the sterically hindered carboxylic acid is difficult. Standard EDC/HOBt couplings often result in low yields or failure. Solution: Use of HATU or Acid Fluorides (TFFH) to generate a highly reactive intermediate.

Reagents:

-

4-Boc-2-methylmorpholine-2-carboxylic acid (from Protocol A) (1.0 equiv)

-

Amine Partner (1.1 - 1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) OR TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DMA (anhydrous)

Procedure:

-

Dissolve the acid and HATU in anhydrous DMF (0.1 M) under Nitrogen.

-

Add DIPEA and stir for 15 minutes at RT. This pre-activation time is crucial for hindered acids to form the active ester.

-

Add the Amine partner.[2]

-

Stir at RT for 12-24 hours.

-

Optimization: If conversion is low after 24h, heat to 40-50°C.

-

-

Dilute with EtOAc, wash with saturated NaHCO

, water, and brine. -

Purification: Flash chromatography is usually required.

Protocol C: N-Boc Deprotection

Challenge: The quaternary center stabilizes potential carbocation intermediates, but standard acidic conditions are generally safe. Solution: 4M HCl in Dioxane or TFA/DCM.

Procedure:

-

Dissolve substrate in DCM (or Dioxane).

-

Add TFA (20% v/v) or 4M HCl in Dioxane (5-10 equiv).

-

Stir at RT for 1-2 hours.

-

Concentrate in vacuo.

-

Critical Step: Co-evaporate with toluene or ether 3x to remove excess acid, which can interfere with subsequent couplings or cause decomposition of the free amine salt over time.

Visualized Workflows

Synthetic Workflow: Building Block to Lead

This diagram illustrates the logical flow of utilizing this building block in a medicinal chemistry campaign.

Caption: Figure 1. Divergent synthetic pathways for C-terminal and N-terminal elaboration of the morpholine scaffold.

Decision Matrix: Coupling Conditions

Choosing the right conditions for the sterically hindered acid is critical.

Caption: Figure 2. Selection guide for amide coupling reagents based on the nucleophile's steric and electronic profile.

Troubleshooting & Optimization

| Observation | Root Cause | Remediation Strategy |

| Incomplete Hydrolysis | Steric shielding of the ester carbonyl by the C2-Methyl group. | Increase temperature to 60-70°C. Switch solvent to Dioxane/Water (1:1) to allow higher reflux temps. |

| Low Coupling Yield | Formation of N-acyl urea byproduct or failure to activate acid. | Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). Ensure pre-activation time of 15-30 mins. |

| Epimerization | Unlikely due to quaternary center, but possible if harsh base used. | Avoid strong bases like NaH during alkylation steps. The quaternary center is generally resistant to racemization compared to tertiary centers. |

| Precipitation | The free amino acid (zwitterion) has low solubility in organic solvents. | Do not isolate the zwitterion if possible; proceed to protection or coupling. If isolation is needed, use ion-exchange resin. |

References

-

Sartori, G., et al. (2004). "Morpholine derivatives: A privileged scaffold in medicinal chemistry."[4][5][6] Current Medicinal Chemistry. (General scaffold utility).

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. (Coupling strategies for hindered acids).

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Mechanistic insights on HATU/TFFH).

-

ChemBK Database. (2024). "Methyl 4-boc-2-methylmorpholine-2-carboxylate Properties." (Compound specific data).

-

Wijtmans, R., et al. (2004). "Synthesis of morpholine-2-carboxylic acid derivatives." European Journal of Organic Chemistry. (Synthetic background).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. Methyl 4-Boc-2-methylmorpholine-2-carboxylate 95% | CAS: 1269755-24-9 | AChemBlock [achemblock.com]

- 2. asianpubs.org [asianpubs.org]

- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from Morpholine Derivatives

Abstract & Strategic Value

Morpholine is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). Its metabolic stability and ability to modulate lipophilicity (lowering logP) make it an ideal "solubility handle." However, current drug discovery demands move beyond simple N-functionalization toward morpholine-fused heterocycles (e.g., pyrimido[2,1-c][1,4]oxazines) and spiro-morpholines to access novel IP space and rigidify molecular geometry for improved target binding (e.g., mTOR selectivity).

This guide details three advanced protocols for transforming morpholine precursors into complex heterocyclic systems, moving from optimized cross-coupling to multicomponent ring fusion.

Strategic Scaffolding & Divergent Synthesis

The following workflow illustrates the divergence from a core morpholine scaffold to three distinct classes of high-value targets.

Figure 1: Divergent synthetic pathways from morpholine to complex bioactive scaffolds.

Protocol A: Optimized Buchwald-Hartwig N-Arylation

Objective: Efficient C-N bond formation between morpholine and electron-deficient aryl halides without catalyst poisoning or insoluble salt aggregation.

Rationale (E-E-A-T)

Standard conditions (NaOtBu) often generate insoluble salts that coat the stir bar and hinder kinetics in flow or batch reactors. This protocol utilizes a specific ligand system (XPhos) and a soluble organic base system to maintain homogeneity and high turnover numbers (TON).

Materials

-

Substrate: Morpholine (1.2 equiv)

-

Electrophile: Aryl bromide/chloride (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: XPhos (2 mol%) – Selected for steric bulk to promote reductive elimination.

-

Base: NaOtBu (1.4 equiv) or DBU (2.0 equiv) for homogeneous conditions.

-

Solvent: Toluene or Dioxane (anhydrous, degassed).

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) in 1 mL Toluene. Stir at 60°C for 5 minutes to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

-

Addition: Add the Aryl halide (1.0 mmol) and Base (NaOtBu 135 mg).

-

Nucleophile Addition: Add Morpholine (105 µL, 1.2 mmol) last to prevent catalyst inhibition.

-

Reaction: Seal vial and heat to 100°C for 4–12 hours .

-

Checkpoint: Monitor by LC-MS.[1] If conversion <50% at 2h, add 0.5 equiv additional base.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Typical Yield: 85–95% Key Reference: Optimization of Buchwald-Hartwig conditions for morpholine derivatives [1].

Protocol B: Synthesis of Novel Pyrimido[2,1-c][1,4]oxazines

Objective: Construction of a fused tricyclic system where the morpholine ring is fused to a pyrimidine core. This scaffold mimics the ATP-binding site of various kinases.

Mechanism & Strategy

This "novel" synthesis relies on the reaction of a cyclic amidine (derived from morpholine/oxazine precursors) with a polarized ketene dithioacetal. The methylthio group acts as a versatile leaving group for subsequent diversification.

Figure 2: Cyclocondensation pathway for fusing pyrimidine rings onto the morpholine/oxazine core.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 6-phenyl-6H-1,3-oxazin-2-amine (1.0 mmol) (synthesized from chalcone + urea) in anhydrous DMF (10 mL).

-

Electrophile Addition: Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 mmol).

-

Catalysis: Add anhydrous K₂CO₃ (10 mol%, catalytic).

-

Cyclocondensation: Reflux the mixture for 4–6 hours .

-

Quench: Pour the hot reaction mixture into crushed ice.

-

Isolation: A solid precipitate forms.[6] Filter, wash with cold water, and recrystallize from ethanol.

Product Utility: The resulting scaffold contains an active methylthio (-SMe) group at position 8, which can be displaced by secondary amines (piperazine, morpholine) to create a library of derivatives [2].

Protocol C: Morpholine-Based Ugi-4CR & Post-Condensation

Objective: Rapid generation of peptidomimetic libraries using morpholine as the secondary amine component, followed by cyclization to morpholine-2,5-diones.

Materials

-

Aldehyde: Benzaldehyde derivative

-

Acid: Chloroacetic acid (bifunctional for post-cyclization)

-

Isocyanide: tert-Butyl isocyanide

Step-by-Step Methodology

-

One-Pot Assembly: In MeOH (0.5 M concentration), add Benzaldehyde (1.0 equiv) and Morpholine (1.0 equiv). Stir 30 mins to form the iminium ion.

-

Addition: Add Chloroacetic acid (1.0 equiv) and tert-Butyl isocyanide (1.0 equiv).

-

Reaction: Stir at RT for 24 hours. The Ugi adduct (bis-amide) usually precipitates or can be isolated by evaporation.

-

Post-Ugi Cyclization: Dissolve the Ugi adduct in ethanolic KOH or treat with NaH in THF. The chloro-group allows for intramolecular nucleophilic attack by the amide nitrogen, forming a morpholine-2,5-dione derivative or a fused lactam system depending on the exact inputs [3].

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Protocol A: Low Yield | Catalyst poisoning by amine | Add Morpholine after the catalyst/halide mixture has incubated. Switch to Pd-PEPPSI pre-catalysts. |

| Protocol A: Black Precipitate | Palladium Black formation | Ligand oxidation. Use fresh XPhos and degassed solvents. |

| Protocol B: No Cyclization | Wet DMF or weak base | Ensure DMF is anhydrous. Increase temp to 120°C. Switch base to Cs₂CO₃. |

| Protocol C: Sticky Oil | Incomplete Ugi reaction | Use TFE (Trifluoroethanol) as solvent to accelerate imine formation. |

References

-

Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

-

Sirsat, S. B., et al. (2019). Synthesis of Novel Pyrimido Oxazine and their Derivatives. American Journal of Heterocyclic Chemistry, 5(2), 23-26.[6]

-

Neochoritis, C. G., et al. (2019).[14] Synthesis of Morpholine-2,5-diones by Tandem of Azido-Ugi and Ugi Reactions. Chemistry of Heterocyclic Compounds. [13]

-

Tzara, A., et al. (2020).[7][9] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthetic routes to biologically active molecules using morpholine synthons

Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists & Process Chemists

Introduction: The Morpholine Privilege in Drug Discovery

In modern medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a privileged pharmacophore used to modulate physicochemical properties.[1][2][3][4] With a pKa of approximately 8.3, morpholine exists in a physiological equilibrium between its neutral and protonated forms, enhancing aqueous solubility while maintaining membrane permeability. Furthermore, the ether oxygen functions as a weak hydrogen bond acceptor, often interacting with kinase hinge regions (e.g., Gefitinib ) or ribosomal subunits (e.g., Linezolid ).

This guide details two high-value synthetic workflows:

-

Late-Stage Attachment: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) for rapid analog generation.

-

Core Functionalization: Stereoselective

-lithiation for creating novel, chiral morpholine synthons.

Strategic Rationale & Decision Matrix

Selecting the correct route depends on the electronic nature of the electrophile and the required substitution pattern.

Visual 1: Morpholine Incorporation Decision Tree

Caption: Strategic workflow for selecting the optimal morpholine incorporation route based on substrate electronics and stereochemical requirements.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Rapid synthesis of kinase inhibitors where SNAr fails due to unactivated aryl chlorides. Key Reference: J. Org. Chem. 2000, 65, 1158 (Buchwald et al.); Org. Lett. 2002, 4, 581.

Mechanistic Insight

Morpholine is a secondary amine with moderate steric bulk. Traditional ligands (BINAP) often fail to promote the reductive elimination step efficiently. Biaryl phosphine ligands (e.g., XPhos , RuPhos ) are required because they bulky enough to promote reductive elimination but flexible enough to stabilize the oxidative addition intermediate.

Experimental Procedure

Scale: 1.0 mmol (adaptable to gram-scale).

Reagents:

-

Aryl Chloride substrate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1.0 mol%) or Pd(OAc)2

-

Ligand: XPhos (2.0 mol%) (Ratio Pd:Ligand 1:2 is critical)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

-

Catalyst Pre-complexation: Add Pd2(dba)3 (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) to the vial. Add 1 mL of toluene. Stir at RT for 5 minutes.

-

Self-Validating Sign: Solution should turn from dark purple/black to a clear deep orange/brown, indicating ligation.

-

-

Substrate Addition: Add the aryl chloride (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and finally morpholine (105 µL, 1.2 mmol).

-

Reaction: Seal the vessel. Heat to 100°C (oil bath) or 110°C (microwave) for 2–12 hours.

-

Monitoring: Check LCMS at 2 hours. If conversion <50%, add additional 0.5 mol% catalyst stock.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Conversion | Oxidative addition failure | Switch to RuPhos or BrettPhos for highly deactivated chlorides. |

| Dehalogenation |

Protocol B: -Lithiation of N-Boc Morpholine

Application: Creating "Morpholine Synthons" with chiral centers at the C2/C3 positions. This allows access to enantiopure building blocks not available commercially. Key Reference: J. Am. Chem. Soc.[5] 2006, 128, 9336 (O'Brien et al.); Org. Lett. 2017, 19, 396 (Coldham).

Mechanistic Insight

The N-Boc group acts as a dipole-stabilizing group, directing lithiation to the

Visual 2: Lithiation-Trapping Workflow

Caption: Workflow for the stereoselective C-H functionalization of N-Boc morpholine using organolithium reagents.

Experimental Procedure

Scale: 1.0 mmol.

Reagents:

-

N-Boc-morpholine (1.0 equiv)

-

s-BuLi (1.3 equiv, 1.4 M in cyclohexane)

-

Ligand: TMEDA (racemic) or (-)-Sparteine (asymmetric) (1.3 equiv)

-

Electrophile: MeI, Allyl Bromide, or Benzaldehyde (1.5 equiv)

-

Solvent: Dry Et2O (THF promotes side reactions/decomposition of the lithiated species).

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask. Add N-Boc-morpholine (187 mg, 1.0 mmol) and TMEDA (195 µL, 1.3 mmol) in dry Et2O (5 mL).

-

Cooling: Cool to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

-

Lithiation: Add s-BuLi (0.93 mL, 1.3 mmol) dropwise over 10 minutes via syringe pump or careful manual addition down the side of the flask.

-

Critical Checkpoint: Maintain internal temp < -70°C. Stir for 4–5 hours at -78°C. (Shorter times lead to low yield; the kinetic deprotonation is slow).

-

-

Trapping: Add the Electrophile (e.g., MeI, 1.5 mmol) dissolved in 1 mL Et2O dropwise.

-

Quench: Stir at -78°C for 1 hour, then remove cooling bath and allow to warm to RT overnight. Quench with sat. NH4Cl.

-

Purification: Extract with Et2O. The Boc group remains intact, providing a protected intermediate ready for deprotection (TFA/DCM) or further coupling.

Comparative Data: Yields & Efficiency

The following table compares the efficiency of attaching morpholine to a deactivated aryl chloride (e.g., 4-chlorotoluene) using different methodologies.

| Method | Conditions | Yield (%) | Reaction Time | Notes |

| SNAr | K2CO3, DMF, 140°C | < 10% | 24 h | Fails for unactivated aryls; decomposition observed. |

| Buchwald (BINAP) | Pd(OAc)2, BINAP, NaOtBu | 45% | 12 h | Moderate yield; steric congestion inhibits Pd cycle. |

| Buchwald (XPhos) | Pd2(dba)3, XPhos, NaOtBu | 94% | 4 h | Protocol A (Recommended). Rapid, clean conversion. |

| Ullmann | CuI, L-Proline, DMSO, 90°C | 60% | 18 h | Cheaper, but harder workup (copper waste) and lower yield. |

References

-

Morpholine Pharmacophore Properties

-

Buchwald-Hartwig Protocol (XPhos)

-

Lithiation of N-Boc Morpholine

-

Gefitinib Synthesis Context

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. thieme-connect.de [thieme-connect.de]

Side reactions in the synthesis of substituted morpholines

Status: Operational | Tier 3 Support Desk | Topic: Side Reaction Mitigation

Welcome to the Advanced Synthesis Support Center. Below you will find a curated troubleshooting database addressing the most persistent failure modes in substituted morpholine synthesis. This guide moves beyond standard textbook procedures to address the causality of failure—why your reaction failed and how to engineer a robust solution.

Ticket #1042: The "Black Tar" Scenario

Context: Acid-mediated cyclization of diethanolamines (The "Classic" Industrial Route). User Reported Issue: "I am attempting to cyclize N-benzyl-bis(2-hydroxypropyl)amine using sulfuric acid. The yield is <30%, and the flask contains intractable black oligomers."

🔬 Diagnostic Analysis

The formation of "tar" (intractable oligomers) during acid-mediated dehydration is a classic symptom of uncontrolled carbocation management .

-

The Mechanism of Failure: The reaction relies on protonating a hydroxyl group to create a leaving group (

), generating a transient carbocation or an-

Side Reaction (Intermolecular Polymerization): If the ring closure is slow (due to steric hindrance from your propyl substituents), the hydroxyl group of one molecule attacks the carbocation of another molecule, leading to linear polyethers (PEG-like chains) rather than the desired cyclic morpholine.

-

Side Reaction (Elimination): High temperatures favor entropy, pushing the equilibrium toward elimination (

) to form allylic amines or enamines, which rapidly polymerize under acidic conditions.

-

🛠️ Troubleshooting Protocol

Step 1: Acid Strength Modulation Switch from "neat" sulfuric acid to a solvent-moderated system or a solid-acid catalyst to control the concentration of active species.

| Acid System | Severity | Risk of Tar | Recommended For |

| Conc. | High | Critical | Simple, unsubstituted morpholine only. |

| TsOH in Toluene (Reflux) | Moderate | Low | Substituted morpholines (Dean-Stark required). |

| Nafion-H / Zeolites | Low | Minimal | Sensitive substrates; prevents polymerization. |

Step 2: The Thermodynamic Fix (Dean-Stark) Water is a competitive nucleophile. If not removed, it reverses the equilibrium.

-

Action: Use a Dean-Stark trap with toluene or xylene.

-

Why: Removing water drives the reaction forward (Le Chatelier’s principle) and allows for lower temperature operation, reducing elimination side products [1].

Step 3: The Mitsunobu Alternative If the acid route persists in tarring, abandon it for the Mitsunobu cyclization. This proceeds under neutral conditions.

-

Reagents:

/ DIAD (Diisopropyl azodicarboxylate).[1] -

Mechanism: Activates the alcohol as an alkoxyphosphonium salt, allowing the amine (or sulfonamide) to displace it intramolecularly without generating free carbocations.

Ticket #2098: The "Vanishing Stereocenter"

Context: Synthesis of Chiral Morpholines from Amino Alcohols. User Reported Issue: "I started with (S)-alaninol derived precursors (>99% ee). The NMR confirms the morpholine structure, but chiral HPLC shows a 50:50 racemic mixture. What happened?"

🔬 Diagnostic Analysis

You have fallen victim to the Aziridinium Ion Trap . This is the most common failure mode in chiral morpholine synthesis when a leaving group is present

The Mechanism of Racemization:

Instead of a direct

-

The Problem: The aziridinium ion is often symmetric or can be opened at either carbon atom by the incoming oxygen nucleophile.

-

Result: Opening at Carbon A retains configuration; opening at Carbon B inverts (or leads to a constitutional isomer). This scrambling destroys your enantiomeric excess (ee).

📊 Visualization: The Aziridinium Scramble

The following diagram illustrates how the "direct" path competes with the "scrambling" path.

Caption: Path B illustrates the formation of the Aziridinium intermediate, which allows nucleophilic attack at either carbon, leading to racemization or regiochemical scrambling [2].

🛠️ Troubleshooting Protocol

Solution 1: "Taming" the Nitrogen You must reduce the nucleophilicity of the nitrogen atom during the activation step to prevent it from displacing the leaving group.

-

Protocol: Protect the nitrogen with an electron-withdrawing group (EWG) like Tosyl (Ts) or Nosyl (Ns) before activating the alcohol.

-

Effect: The sulfonamide nitrogen is too non-nucleophilic to form the aziridinium ion, forcing the reaction to proceed via the direct oxygen attack (or base-mediated closure).

Solution 2: One-Pot Metal Catalysis Use a metal catalyst that coordinates the amine, preventing NGP.

-

Gold(I) Catalysis: Recent work utilizes Gold(I) to catalyze the ring opening of aziridines with propargyl alcohols followed by cyclization.[2][3] This preserves stereochemistry by tightly controlling the mechanism via a specific metal-complex intermediate [3].

Ticket #3155: Buchwald-Hartwig Coupling Failures

Context:

🔬 Diagnostic Analysis

The side product you are observing (Ar-H) is the result of

-

The Mechanism of Failure:

-

Morpholine is a secondary amine with

-hydrogens. -

After the oxidative addition of the Aryl-Br to Palladium, the morpholine coordinates.

-

If the Reductive Elimination (forming C-N bond) is slow, the metal center can abstract a

-hydrogen from the morpholine ring. -

This releases an imine (dehydrogenated morpholine) and a Pd-H species, which then reduces the aryl group to Ar-H [4].

-

📊 Visualization: The Catalytic Divergence

This diagram highlights the critical decision point in the catalytic cycle.

Caption: The competition between Reductive Elimination (Product) and Beta-Hydride Elimination (Side Product) is dictated by ligand sterics and electronics [4].

🛠️ Troubleshooting Protocol

Step 1: Ligand Selection (The "Bulky" Rule)

Standard ligands like

-

Switch to: DavePhos , XPhos , or BrettPhos .

-

Why: These bulky, electron-rich dialkylbiaryl phosphines accelerate reductive elimination, effectively "outrunning" the side reaction.

Step 2: Base Incompatibility Check Are you using DBU?

-

Warning: DBU can coordinate to Palladium, inhibiting the cycle or promoting side reactions in difficult substrates.

-

Switch to: Inorganic bases like

or

Step 3: The "Cocktail" Effect If using NHC ligands (N-Heterocyclic Carbenes), be aware that in the presence of strong bases, the NHC can couple with the amine (N-NHC coupling), destroying your catalyst.

-

Fix: Ensure the NHC has bulky N-substituents (e.g., IPr) to suppress this decomposition pathway [5].

References

-

BenchChem. (2025).[4] Side reactions and byproduct formation in morpholine synthesis. Retrieved from

-

D'hooghe, M., & Ha, H. J. (2016). Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews. Retrieved from

-

Zhang, S., et al. (2016).[2] Breaking aziridines to construct morpholines with a gold(I)-catalyzed tandem ring-opening. Organic & Biomolecular Chemistry. Retrieved from

-

Hartwig, J. F. (2023).[5] Buchwald-Hartwig Amination Mechanisms and Side Reactions. Chemistry LibreTexts. Retrieved from

-

Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine. ResearchGate. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

Technical Support Center: N-Boc Deprotection in Morpholine Systems

Case ID: MORPH-BOC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Morpholine Challenge

Welcome to the technical support hub for N-Boc deprotection. While removing a tert-butoxycarbonyl (Boc) group is often considered "routine" organic chemistry, morpholine systems present a unique trifecta of challenges: solubility inversions , cation scavenging , and salt hygroscopicity .

This guide moves beyond the textbook "add acid, stir, evaporate" approach. We address the specific physicochemical reality of morpholines—secondary amines with a

Module 1: The Mechanism & Critical Control Points

Understanding the failure modes requires visualizing the invisible. The deprotection is an acid-catalyzed fragmentation following an

The Pathway

Figure 1: Mechanistic flow of acid-mediated N-Boc cleavage. Note the "red path" (Alkylation)—this is a critical failure mode in electron-rich systems.

Module 2: Standard Protocols (The "Gold Standard")

Do not deviate to exotic reagents unless these standard methods fail.

Method A: The TFA/DCM Standard

Best for: General substrates, rapid optimization.

-

Dissolution: Dissolve substrate in DCM (0.1 M).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) to reach a 1:1 to 1:4 v/v ratio (TFA:DCM).

-

Expert Tip: Do not add neat TFA directly to the solid; the exotherm and high local concentration can cause decomposition.

-

-

Reaction: Stir at RT for 30–60 mins. Monitor by TLC (stain with Ninhydrin or PMA; UV is often weak for simple morpholines).

-

Quench: Concentrate in vacuo. Co-evaporate with Toluene (

) to remove residual TFA.

Method B: HCl in Dioxane/MeOH

Best for: Generating crystalline salts, avoiding fluorinated waste.

-

Dissolution: Dissolve substrate in minimal MeOH or Dioxane.

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).

-

Reaction: Stir at RT. If precipitation occurs, this is good—it drives the equilibrium.

-

Isolation: Filter the solid directly (if precipitated) or concentrate.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "I lost my product during the aqueous workup."

Diagnosis: The "Lobster Trap." Morpholine free bases are highly water-soluble. Standard extraction (DCM/Water) often leaves 80%+ of the product in the aqueous layer.

The Fix: The Solubility Decision Tree

Figure 2: Workup decision logic for morpholine derivatives.

Detailed Protocol: The "Salting Out" Extraction

-

Basify the aqueous residue to pH >12 using saturated

(avoid NaOH if esters are present). -

Add solid NaCl until the solution is saturated (undissolved salt visible).

-

Extract

with Chloroform:Isopropanol (3:1) . DCM is often insufficient for polar morpholines. -

Dry organics over

and concentrate.

Issue 2: "I see a +56 mass impurity (M+56)."

Diagnosis: tert-Butylation. The tert-butyl cation generated during cleavage is an electrophile.[1] If your morpholine ring has electron-rich aromatic substituents (e.g., indoles, phenols, methoxy-benzenes), the cation will alkylate them via Friedel-Crafts.

The Fix: Scavenger Cocktails You must trap the cation faster than it reacts with your ring.

| Reagent | Role | Recommended Load |

| Triethylsilane (TES) | Hydride donor; reduces t-Bu+ to Isobutane (gas). | 2–5% v/v in TFA |

| Thioanisole | Soft nucleophile; traps cation as sulfonium salt. | 5% v/v |

| Water | Nucleophile; traps cation as t-Butanol. | 2–5% v/v |

| 1,3-Dimethoxybenzene | "Sacrificial" aromatic ring. | 5–10 eq |

Recommended Cocktail: TFA:TES:Water (95:2.5:2.5).[1][2]

Issue 3: "My molecule contains an acid-sensitive acetal/ester."

Diagnosis: TFA or HCl is too harsh and is hydrolyzing other functional groups.

The Fix: Lewis Acid-Assisted Cleavage (TMSOTf) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc carbamates under mild conditions without free protons.

Protocol (TMSOTf Method):

-

Dissolve substrate in dry DCM (0.1 M) under

. -

Add 2,6-Lutidine (1.5 eq) as a base buffer.

-

Cool to 0°C.

-

Dropwise add TMSOTf (1.5–2.0 eq).

-

Stir 0°C

RT for 1–2 hours. -

Quench with saturated

.[3]

Mechanism: The TMS group activates the carbonyl oxygen, facilitating fragmentation without a high concentration of hydronium ions.

Module 4: Reagent Selection Matrix

Use this table to select the correct deprotection condition for your specific morpholine scaffold.

| Scenario | Recommended Reagent | Workup Strategy |

| Standard Morpholine | TFA / DCM (1:2) | Evaporate, ion exchange (SCX) |

| Acid-Sensitive Groups | TMSOTf / 2,6-Lutidine | Aq. NaHCO3 quench, extraction |

| Electron-Rich Aromatics | TFA / TES / H2O | Precipitate in Ether or SCX |

| Scale-up (>10g) | HCl / Dioxane | Filtration of HCl salt (Avoids evaporation) |

| Volatile Free Base | HCl / Ether | Isolate as salt directly |

References

- Greene's Protective Groups in Organic Synthesis; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014. (The definitive guide on amine protection/deprotection).

-

Mechanistic Insights into Boc Cleavage : Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Int. J. Pept.[4] Protein Res.[4]1978 , 12, 258.[4] (Foundational work on scavenger mechanisms).

-

TMSOTf Deprotection Protocol : Sakaitani, M.; Ohfune, Y. J. Org.[5] Chem.1990 , 55, 870–876.

-

Scavenger Efficiency Studies : Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. Tetrahedron Lett.[6]1989 , 30, 2739.

- Handling Water-Soluble Amines: Organic Process Research & Development (OPRD) best practices for polar amine extraction (General industry consensus).

Sources

Technical Support Center: Stereoselective Morpholine Synthesis

Ticket System: Advanced Organic Synthesis Division Status: Active | Priority: High Subject: Troubleshooting Stereocontrol in Morpholine & 1,4-Oxazine Scaffold Construction

User Guide Overview

Welcome to the Morpholine Synthesis Support Center. This guide addresses the most frequent "support tickets" filed by medicinal chemists regarding the stereoselective construction of morpholine rings. Morpholines are non-planar, chair-conformation heterocycles; their biological activity often depends entirely on the precise orientation of substituents (axial vs. equatorial).

This guide is divided into three core troubleshooting modules based on the synthetic pathway:

-

Thermodynamic vs. Kinetic Control (2,6-Disubstituted Systems)

-

Chiral Pool Cyclization (Amino Alcohol Derivatives)

-

Epoxide Opening & Regiocontrol

Module 1: The Cis/Trans Trap (2,6-Disubstituted Morpholines)

Ticket #1024: "I am trying to synthesize a trans-2,6-disubstituted morpholine via acid-catalyzed cyclization of a diol, but I exclusively isolate the cis-isomer. Why?"

Root Cause Analysis

You are fighting thermodynamics. The morpholine ring preferentially adopts a chair conformation. In a 2,6-disubstituted system:

-

Cis-isomer: Both substituents can adopt the energetically favorable equatorial positions.

-

Trans-isomer: One substituent must be axial , creating 1,3-diaxial strain.

Acid-catalyzed cyclization (e.g., using H₂SO₄ or TsOH) is reversible. Under these conditions, the reaction equilibrates to the thermodynamic minimum, which is almost always the cis-2,6 isomer (all-equatorial).

Corrective Action Protocol

To access the trans-isomer, you must operate under Kinetic Control . You cannot use reversible dehydration conditions. You must use an irreversible SN2 cyclization step.

Protocol: Kinetic Cyclization via Base-Mediated Displacement

-

Starting Material: Chiral bis(hydroxy) amine or N-protected derivative.

-

Activation: Selectively activate one hydroxyl group as a leaving group (Tosylate/Mesylate) while keeping the other protected or free (if chemoselectivity allows).

-

Cyclization: Treat with a non-nucleophilic base (e.g., NaH, KOtBu) in a polar aprotic solvent (THF or DMF).

Data Comparison: Acid vs. Base Cyclization

| Parameter | Acid-Catalyzed (Thermodynamic) | Base-Mediated (Kinetic) |

| Reagents | H₂SO₄, TsOH, TFA | NaH, KOtBu, LiHMDS |

| Temperature | High (>100°C) | Low to Ambient (0°C - RT) |

| Major Product | cis-2,6 (Equatorial/Equatorial) | Dictated by precursor chirality |

| Stereo-fidelity | Low (Scrambles to stable isomer) | High (Inversion at electrophilic center) |

| Use Case | Synthesis of cis-isomers | Synthesis of trans-isomers or unstable scaffolds |

Module 2: Chiral Pool Cyclization (Amino Alcohols)

Ticket #2055: "I am cyclizing a chiral amino alcohol using Mitsunobu conditions. The yield is good, but the enantiomeric excess (ee) is lower than expected. Is it racemizing?"

Root Cause Analysis

While Mitsunobu reactions generally proceed with clean inversion (Walden inversion), "erosion" of ee in morpholine synthesis often stems from Aziridinium Ion Formation . If your substrate has a neighboring amine, the nitrogen can displace the activated alcohol before the external nucleophile or the intramolecular oxygen does. This forms a transient 3-membered aziridinium ring, which can then be opened at either carbon, leading to racemization or regio-scrambling.

Troubleshooting Workflow

-

Check N-Protection: The nitrogen must be electron-deficient to prevent aziridinium formation.

-

Bad: N-Benzyl, N-Alkyl (Lone pair is too nucleophilic).

-

Good: N-Tosylate (Ns), N-Boc, N-Cbz (Lone pair is delocalized).

-

-

Switch Reagents: If standard DEAD/PPh₃ fails, use ADDP/PBu₃ . The tributylphosphine is more nucleophilic (activates alcohol faster), and ADDP is more sterically demanding.

Visualization: Pathway Decision Tree

Caption: Decision logic for maintaining stereochemical integrity during amino alcohol cyclization.

Module 3: Epoxide Opening & Regiocontrol

Ticket #3091: "I am reacting a chiral epoxide with an amine to form a morpholine precursor. I need the amine to attack the more substituted carbon to set a quaternary center, but it attacks the less substituted one."

Root Cause Analysis

You are operating under Steric Control (Basic/Nucleophilic conditions).

-

Basic Conditions: The amine attacks the least hindered carbon (SN2-like).

-

Acidic/Lewis Acid Conditions: The epoxide oxygen is coordinated/protonated. The bond to the more substituted carbon weakens (stabilizing the partial positive charge), directing the nucleophile to that position (SN1-like character).

Corrective Action: Lewis Acid Switch

To reverse regioselectivity (attack at the more substituted carbon), add a Lewis Acid catalyst.

Recommended Catalysts:

-

Bi(OTf)₃ (Bismuth Triflate): Highly effective for aminolysis of epoxides at the more substituted position.

-

LiClO₄ (Lithium Perchlorate): "Pocket solvent" effect; high concentration (5M in ether) promotes attack at the substituted carbon.

Protocol: Regioselective Opening (Attack at Substituted Carbon)

-

Dissolve epoxide (1.0 equiv) in anhydrous CH₂Cl₂ or Et₂O.

-

Add Bi(OTf)₃ (1–5 mol%).

-

Add the amine nucleophile (1.1 equiv).

-

Stir at RT. The Lewis acid activates the epoxide, directing attack to the tertiary/secondary carbon.

Frequently Asked Questions (FAQ)

Q: Can I synthesize morpholines directly from alkenes? A: Yes. Palladium-catalyzed oxidative cyclization (Wacker-type) is effective.[7]

-

Reference: Use Pd(TFA)₂/DMSO conditions. This typically yields the morpholine via intramolecular attack of an alcohol onto a Pd-activated alkene. Note that stereocontrol depends on the substrate's pre-existing chirality (1,3-allylic strain).

Q: How do I prevent elimination (formation of vinyl species) when cyclizing via SN2? A: Elimination competes with substitution when the base is too strong or the temperature is too high.

-

Fix: Switch to a weaker base (e.g., K₂CO₃ in Acetone/DMF) or use the Phase Transfer Catalysis (PTC) method (TBAF or TEBA) in a biphasic system (Toluene/50% NaOH). PTC often favors alkylation over elimination due to the specific solvation environment of the ion pair.

Q: What is the best way to determine the cis/trans ratio?

A: 1H NMR coupling constants (

-

Cis-2,6 (Chair): Axial protons at C2/C6 exhibit large vicinal coupling (

Hz) with adjacent axial protons. -

Trans-2,6 (Twist-boat or Chair with axial group): The coupling constants will be smaller or irregular due to the loss of the rigid chair geometry or the presence of an equatorial proton.

References

-

D'Souza, D. M., & Muller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36(7), 1095–1108.

-

Wijtmans, R., et al. (2004). "Synthesis of Morpholines: A Review." Synthesis, 2004(04), 641–662.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(01), 1–28.

-

Nieddu, G., et al. (2016). "Stereoselective Synthesis of 2,6-Disubstituted Morpholines." Organic Letters, 18(23), 6124–6127.

-

Fini, F., et al. (2008). "Regioselective ring opening of epoxides with amines catalyzed by metal triflates." Advanced Synthesis & Catalysis, 350(16), 2419–2424.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 5. research.amanote.com [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine synthesis [organic-chemistry.org]

Stability issues of Methyl 4-boc-2-methylmorpholine-2-carboxylate under acidic conditions

Technical Support Center: Stability of Methyl 4-boc-2-methylmorpholine-2-carboxylate

Ticket ID: #MORPH-2ME-BOC-001 Topic: Stability Under Acidic Conditions & Troubleshooting Guide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are working with Methyl 4-boc-2-methylmorpholine-2-carboxylate , a specialized quaternary amino acid scaffold. The central challenge with this molecule is the "Stability Paradox":

-

The Boc Group is designed to be acid-labile (cleaved by TFA/HCl).[1]

-

The Methyl Ester is generally acid-stable but susceptible to hydrolysis if water is present.

-

The Morpholine Ring contains an N,O-acetal linkage at C2. While the 2-methyl substitution provides steric protection, the ring oxygen is a Lewis base that can be protonated, potentially leading to ring-opening under extreme forcing conditions.

Under acidic conditions, your primary stability concern is premature or uncontrolled Boc deprotection , followed by ester hydrolysis . The guide below details how to distinguish between these events and control them.

Part 1: Diagnostic Matrix (Triage Your Issue)

Before altering your protocol, identify the specific decomposition pathway using this diagnostic table.

| Observation (LCMS/NMR) | Diagnosis | Root Cause | Severity |

| Mass [M-100] detected | Premature Boc Loss | Trace acid in solvents (CDCl₃) or acidity of silica gel during purification. | High (Product loss) |

| Mass [M-14] detected | Ester Hydrolysis | Presence of water in acidic media (e.g., wet TFA). | Medium (Reversible via methylation) |

| Broad/Complex NMR | Rotameric Broadening | Not instability. The Boc group creates rotamers (cis/trans carbamate) slow on NMR timescale. | Low (Artifact) |

| Complex baseline/tar | Ring Opening | Extreme acid (e.g., H₂SO₄, reflux) or prolonged exposure to Lewis acids. | Critical (Irreversible) |

Part 2: Troubleshooting Guides

Issue #1: "My compound degrades on the silica column."

The Science: Silica gel is naturally acidic (pH ~4-5). The tert-butyl carbamate (Boc) group is sensitive enough that prolonged contact with acidic silica, especially in the presence of halogenated solvents (DCM/CHCl₃) which can generate trace HCl, triggers isobutylene loss.

Solution: The Buffered Stationary Phase You must neutralize the acidic sites on the silica gel surface before loading your compound.

Protocol: Triethylamine (TEA) Neutralization

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

-

Doping: Add 1% v/v Triethylamine (Et₃N) to the slurry solvent.

-

Packing: Pour the column. The Et₃N will bind to the acidic silanol (Si-OH) groups.

-

Flushing: Flush the column with 2-3 column volumes of neutral solvent (without Et₃N) to remove excess base.

-

Loading: Load your morpholine derivative. The column is now buffered and safe for Boc.

Expert Tip: Never leave this compound dried on silica overnight. Elute immediately.

Issue #2: "I want to remove the Boc, but the ester hydrolyzes."

The Science: Methyl esters are relatively stable to anhydrous acids (TFA, HCl/Dioxane). Hydrolysis to the carboxylic acid requires a nucleophile: Water . If you see the acid (M-14) forming during deprotection, your reaction medium is "wet."

Solution: The Scavenger Protocol You need a strictly anhydrous proton source.

Protocol: Anhydrous Boc Removal

-

Drying: Dry the starting material under high vacuum for 2 hours to remove surface moisture.

-

Solvent: Use commercially available 4M HCl in Dioxane (Anhydrous). Do not use TFA from a bottle that has been opened frequently without a septum, as TFA is hygroscopic.

-

Execution:

-

Dissolve substrate in dry DCM (optional, for solubility).

-

Add 4M HCl/Dioxane (5-10 eq) at 0°C under N₂.

-

Warm to Room Temperature (RT).

-

Monitor: Check LCMS after 1 hour. Stop immediately upon conversion.

-

-

Workup: Do not quench with water. Concentrate under reduced pressure (rotovap) to obtain the amine hydrochloride salt directly.

Issue #3: "The NMR looks messy/impure even after purification."

The Science: This is often a false alarm. The N-Boc group has restricted rotation around the N-C(O) bond. In the morpholine ring, this creates two distinct conformers (rotamers) that interchange slowly on the NMR timescale at room temperature. This results in doubled peaks or broad "humps" in the proton NMR.

Validation Test:

-

Heat it up: Run the NMR at 50°C or 60°C (in DMSO-d6 or Toluene-d8).

-

Result: If the peaks coalesce into sharp singlets, the compound is pure. If they remain complex, you have degradation.

Part 3: Visualizing the Stability Pathways

The following diagram illustrates the decision logic for handling this compound under acidic conditions, highlighting the critical "Danger Zones."

Caption: Stability decision tree. Green paths indicate successful handling; red paths indicate degradation modes caused by specific environmental factors (water, silica acidity).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use TFA/DCM to remove the Boc group? A: Yes, but with caution. TFA/DCM (1:1) is the standard method, but TFA is hygroscopic. If your TFA is "wet," the water will attack the protonated methyl ester, converting it to the carboxylic acid. For this specific morpholine ester, we recommend HCl in Dioxane or TMSOTf/2,6-lutidine for milder, anhydrous cleavage if ester stability is critical [1].

Q: Is the morpholine ring itself stable to acid? A: Generally, yes. The morpholine ring is a cyclic ether/amine. While ethers can be cleaved by strong Lewis acids (like BBr₃), they are stable to the Brønsted acids (HCl, TFA) used for Boc deprotection. The quaternary center at C2 (2-methyl-2-carboxylate) adds steric bulk, further stabilizing the ring against potential oxidative or hydrolytic opening compared to unsubstituted morpholines [2].

Q: Why is the methyl ester difficult to hydrolyze with base (LiOH) after I remove the Boc? A: This is a steric issue, not an acid stability issue. The C2 position is quaternary (it has four non-hydrogen substituents). The methyl group and the ring structure create significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack by hydroxide. You may need to elevate the temperature (50°C) or use more aggressive reagents (Ba(OH)₂) to effect hydrolysis, but be wary of epimerization (though less of a risk here as it is quaternary) [3].

References

-

Greene's Protective Groups in Organic Synthesis.

-

Synthesis of Morpholine-2-carboxylic Acid Deriv

- Topic: Construction and stability of the morpholine core.

- Source:Journal of Organic Chemistry (ACS).

-

Link:

-

Steric Effects in Ester Hydrolysis.

Sources

Technical Support Center: Morpholine Synthesis Optimization

Topic: Optimizing Catalyst Loading for Morpholine Synthesis (DEG + Ammonia Route) Target Audience: Process Chemists, Catalysis Researchers, and Scale-up Engineers.

Core Directive: The Optimization Paradox

Welcome to the Technical Support Center. You are likely here because your morpholine yields have plateaued or your catalyst is deactivating prematurely.

In the reductive amination of diethylene glycol (DEG) with ammonia, catalyst loading is not a linear "more is better" variable. It is a balancing act between Active Site Density (driving dehydrogenation) and Metal Dispersion (preventing sintering).

This guide treats your reactor as a system. We do not just "add more nickel"; we optimize the availability of that nickel to the reactants.

Diagnostic Workflow

Before adjusting catalyst mass, identify your bottleneck. Use this logic flow to diagnose whether your issue is Kinetic (loading/activity) or Diffusional (mass transfer/pore size).

Caption: Figure 1. Diagnostic logic for isolating catalyst loading failures from process condition failures.

Technical Troubleshooting Guide (Q&A)

Category A: Activity & Conversion

Q1: I increased my Nickel loading from 15% to 25% on Alumina, but conversion barely improved. Why?

Technical Insight: You have likely hit the Dispersion Limit .

In heterogeneous catalysis, reaction occurs only on the surface of metal crystallites. As you increase loading beyond a support's capacity (typically 15-20% for

-

The Physics: A 25% loaded catalyst with large agglomerates (e.g., 20nm crystals) may have fewer accessible active sites than a 15% loaded catalyst with high dispersion (e.g., 5nm crystals).

-

Corrective Action: Instead of adding more metal, switch to a support with higher surface area (e.g., move from

to

Q2: My reaction initiates well but stalls at 60% conversion. Is this a loading issue? Technical Insight: This is rarely a loading issue; it is usually Water Inhibition . The morpholine synthesis pathway produces water as a byproduct (see Mechanism below). Water competes for adsorption sites on the catalyst surface, effectively "poisoning" the active sites temporarily.

-

Corrective Action: Increase the H2 flow rate to "sweep" water away from the catalyst bed, or increase the temperature slightly (if below 220°C) to facilitate desorption.

Category B: Selectivity & Side Products